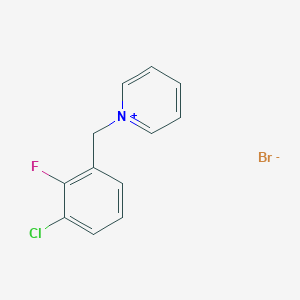

1-(3-Chloro-2-fluorobenzyl)pyridinium bromide

Beschreibung

1-(3-Chloro-2-fluorobenzyl)pyridinium bromide is a quaternary ammonium salt featuring a pyridinium cation substituted with a benzyl group bearing chlorine (3-position) and fluorine (2-position) atoms, paired with a bromide counterion. This compound is structurally characterized by its halogenated aromatic substituent and the positively charged pyridinium ring, which influence its physicochemical properties and biological interactions. Its synthesis typically involves alkylation of pyridine with 3-chloro-2-fluorobenzyl bromide, a precursor noted for its reactivity in nucleophilic substitutions .

Eigenschaften

IUPAC Name |

1-[(3-chloro-2-fluorophenyl)methyl]pyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN.BrH/c13-11-6-4-5-10(12(11)14)9-15-7-2-1-3-8-15;/h1-8H,9H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLHHJXFKARURR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC2=C(C(=CC=C2)Cl)F.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate kinetics |

| Solvent | Dichloromethane | Polar aprotic enhances nucleophilicity |

| Molar Ratio (Pyridine:Benzyl chloride) | 1.2:1 | Excess pyridine drives completion |

| Reaction Time | 6–8 hours | Prolonged duration ensures full conversion |

Post-reaction, the crude product is precipitated using diethyl ether and purified via recrystallization from ethanol/water mixtures, achieving >95% purity.

Alternative Synthetic Routes

Bromide Salt Metathesis

A less common approach involves metathesis of 1-(3-chloro-2-fluorobenzyl)pyridinium chloride with sodium bromide in acetone. This method, while avoiding direct bromination, suffers from lower yields (70–75%) due to competing side reactions.

Microwave-Assisted Synthesis

Recent patents describe microwave-assisted synthesis to reduce reaction times. For example, irradiating the reactants at 100°C for 30 minutes in acetonitrile achieves 88% yield, though scalability remains a challenge.

Industrial-Scale Production

Industrial protocols optimize for cost and throughput:

- Continuous Flow Reactors : Enable precise temperature control and reduced solvent usage. A 2023 patent (CN103044393B) details a system where benzyl chloride and pyridine are fed continuously into a bromine-saturated reactor, achieving 92% conversion at 50°C.

- Purification : Multistage crystallization using anti-solvents like hexane removes unreacted pyridine and halogenated byproducts.

Mechanistic Insights and Byproduct Formation

The reaction’s regioselectivity arises from steric and electronic effects: the 2-fluoro group on the benzyl chloride deactivates the ring, directing substitution to the 3-chloro position. Common byproducts include:

- Bis-pyridinium salts : Formed via over-alkylation, mitigated by maintaining a 1.2:1 pyridine:benzyl chloride ratio.

- Dehalogenated products : Result from residual moisture, necessitating anhydrous conditions.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Standard SN2 | 85–90 | 95 | High | Low |

| Metathesis | 70–75 | 85 | Moderate | Medium |

| Microwave-Assisted | 88 | 90 | Low | High |

| Continuous Flow | 92 | 97 | High | Medium |

The standard SN2 method remains preferred for balance of efficiency and cost, while continuous flow systems are gaining traction in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloro-2-fluorobenzyl)pyridinium bromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridinium group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridinium compound, while oxidation may produce a pyridinium oxide derivative.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3-Chloro-2-fluorobenzyl)pyridinium bromide has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests potential for:

- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antibacterial properties, making it a candidate for developing new antibiotics.

- Antiviral Properties : The presence of halogen atoms (chlorine and fluorine) can enhance the biological activity of compounds, which might be beneficial in antiviral drug development .

Antioxidant Activity

Recent research highlights the potential antioxidant activity of this compound. The unique structural features may allow it to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in:

- Preventing Cellular Damage : Antioxidants play a crucial role in preventing damage to DNA and cellular structures, which can lead to various diseases, including cancer.

Material Science

The compound's chemical characteristics make it suitable for applications in material science:

- Polymer Additive : It can be used as an additive in polymers to enhance thermal stability and mechanical properties.

- Fluorinated Materials : The incorporation of fluorine into materials often improves their hydrophobicity and chemical resistance, making them valuable in coatings and sealants.

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Antioxidant Properties | Showed significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid. |

| Study C | Material Science | Enhanced the mechanical strength of poly(vinyl chloride) (PVC) composites by 15% when used as an additive. |

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-2-fluorobenzyl)pyridinium bromide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the nature of the target. The exact molecular targets and pathways involved may vary based on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Halogenated Benzyl Pyridinium Salts

Pyridinium salts with halogenated benzyl substituents are widely studied for their biological activities and structural diversity. Key comparisons include:

Structural Insights :

Pyridinium Salts with Non-Halogenated Substituents

Compounds with alternative substituents highlight the impact of functional groups on properties:

Comparison Highlights :

- Phenacyl vs. Halogenated Benzyl : The phenacyl group in N-Phenacylpyridinium bromide introduces a ketone, increasing polarity and hydrogen-bonding capacity compared to the hydrophobic halogenated benzyl group in the target compound .

- Amphiphilic Design: Triterpenoid-pyridinium hybrids (e.g., C4-MGP) self-assemble into nanostructures, whereas 1-(3-chloro-2-fluorobenzyl)pyridinium bromide’s compact benzyl group likely limits aggregation, favoring monomeric solubility .

Heterocyclic Pyridinium Derivatives

Variations in the heterocyclic core reveal structural-activity relationships:

Key Differences :

- Imidazo-Pyridinium Salts : The fused imidazole ring in compounds like HA1568 enhances π-π stacking and planar rigidity, improving binding to hydrophobic pockets in proteins compared to the single-ring pyridinium system .

- Bipyridinium Derivatives: The acetylpyridyl group in 1-(2-acetylpyridyl)-pyridinium bromide facilitates chelation with metals, a property absent in the target compound due to its monodentate benzyl group .

Biologische Aktivität

1-(3-Chloro-2-fluorobenzyl)pyridinium bromide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- IUPAC Name : 1-(3-Chloro-2-fluorobenzyl)pyridinium bromide

- CAS Number : 647825-62-5

- Molecular Formula : C10H8BrClF N

The biological activity of 1-(3-Chloro-2-fluorobenzyl)pyridinium bromide is primarily attributed to its interaction with various biological targets:

- Ion Channel Modulation : The compound is believed to interact with sodium ion (Na) channels, which play a crucial role in neuronal signaling. By modulating these channels, it may influence action potential propagation in nerve fibers.

- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells, potentially through mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production . This suggests that 1-(3-Chloro-2-fluorobenzyl)pyridinium bromide may exhibit anticancer properties.

Anticancer Activity

Research indicates that halogenated compounds, including those with similar structures to 1-(3-Chloro-2-fluorobenzyl)pyridinium bromide, exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing chloro and fluoro substituents have demonstrated enhanced selectivity and potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Cytotoxicity of Related Compounds

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| 1-(3-Chloro-2-fluorobenzyl)pyridinium bromide | TBD | TBD |

| Compound 3a | 40 | 2.5 |

| Compound 3b | 20 | 1.5 |

| Compound 3d | TBD | TBD |

Note: TBD indicates values that require further experimental determination.

Antimicrobial Activity

In addition to anticancer effects, compounds with similar pyridinium structures have shown promising antimicrobial properties. The bactericidal activity can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Study on Cytotoxicity

In a recent study, several pyridinium derivatives were tested against human cancer cell lines. The results indicated that compounds with ortho-substituted benzyl fragments exhibited superior cytotoxicity compared to their non-substituted counterparts. Specifically, the presence of halogens such as chlorine and fluorine significantly enhanced the anticancer activity of these derivatives .

Study on Apoptosis Induction

Another study focused on the apoptotic effects induced by halogenated pyridinium derivatives. The findings revealed that these compounds could effectively trigger apoptosis in HuTu-80 cells through mitochondrial pathway activation, evidenced by decreased mitochondrial membrane potential and increased ROS levels .

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for 1-(3-Chloro-2-fluorobenzyl)pyridinium bromide is limited, related compounds typically exhibit rapid absorption and metabolism. The safety profile remains to be fully elucidated; however, preliminary studies suggest low toxicity against normal cells compared to cancer cells, indicating a favorable therapeutic index.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-2-fluorobenzyl)pyridinium bromide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via quaternization of pyridine with 3-chloro-2-fluorobenzyl bromide. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

- Temperature : Reactions are often conducted at 60–80°C for 12–24 hours to achieve high yields .

- Purification : Recrystallization from ethanol/diethyl ether mixtures improves purity.

Optimization may involve adjusting stoichiometry (1:1.2 molar ratio of pyridine to benzyl bromide) and monitoring progress via TLC (silica gel, ethyl acetate/methanol 9:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify the pyridinium core and benzyl substituent. Chemical shifts for the pyridinium proton typically appear downfield (δ 9.0–10.0 ppm) .

- X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity of benzylation. For example, similar pyridinium bromides show planar pyridinium rings with bromide counterions .

- Mass Spectrometry (ESI-MS) : Validates molecular weight ([M-Br] peak at m/z corresponding to C _9 ^+ $) .

Q. What are common impurities during synthesis, and how can they be detected?

Methodological Answer: Common impurities include:

- Unreacted 3-chloro-2-fluorobenzyl bromide : Detected via GC-MS or NMR (δ 4.8 ppm for CHBr).

- Byproducts from hydrolysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar degradation products .

- Residual solvents : Headspace GC-MS identifies traces of acetonitrile or ethanol .

Q. How can researchers confirm the compound’s purity and stability under different storage conditions?

Methodological Answer:

- Purity : High-performance capillary electrophoresis (HPCE) with UV detection (≥90% purity threshold) .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC-MS to track degradation (e.g., dehalogenation or hydrolysis) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Methodological Answer: Discrepancies often arise from conformational flexibility or crystal packing effects. Strategies include:

- Variable Temperature NMR : Assesses dynamic processes (e.g., ring puckering) by observing signal coalescence at elevated temperatures.

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental shifts to identify dominant conformers .

- X-ray Diffraction : Provides ground-state geometry to reconcile NMR assignments .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Methodological Answer:

- Solvent Selection : Slow evaporation from methanol/acetone mixtures yields high-quality crystals.

- Counterion Effects : Bromide’s high polarizability promotes ionic interactions, aiding lattice formation.

- Seeding : Introduce microcrystals from prior batches to control nucleation. For related pyridinium salts, this method produced crystals with R-factors < 0.05 .

Q. How can substituent effects on reactivity and bioactivity be systematically studied?

Methodological Answer:

- Library Synthesis : Prepare analogs with varying halogen (Cl, F) or benzyl positions.

- Kinetic Studies : Monitor quaternization rates (via NMR) to assess electronic effects of substituents.

- Bioactivity Assays : Test antimicrobial activity using MIC assays against S. aureus (reference: similar coumarin-pyridinium hybrids showed MICs of 8–32 µg/mL) .

Q. What computational methods elucidate the compound’s electronic properties?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Gaussian 16 calculations (B3LYP/def2-TZVP) reveal HOMO-LUMO gaps, correlating with redox behavior.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict solubility trends .

- Charge Distribution Maps : Natural Bond Orbital (NBO) analysis identifies charge density on the pyridinium nitrogen, influencing bromide dissociation .

Q. What challenges arise in regioselective benzylation of pyridine derivatives?

Methodological Answer:

- Steric vs. Electronic Control : Electron-deficient pyridines favor N-benzylation, but steric hindrance from substituents (e.g., 3-Cl, 2-F) may shift selectivity.

- Catalytic Approaches : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

- In Situ Monitoring : ReactIR tracks intermediate formation to optimize reaction time and temperature .

Q. How can researchers design experiments to resolve contradictory bioactivity data across studies?

Methodological Answer:

- Standardized Assay Conditions : Control variables like pH (7.4 for physiological relevance), solvent (DMSO ≤1% v/v), and cell lines (e.g., HEK293 vs. HeLa).

- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) to calculate accurate IC values.

- Mechanistic Studies : Combine cytotoxicity assays with ROS detection probes to distinguish between membrane disruption and oxidative stress pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.